6-Hydroxybenzothiazole
Overview
Description
6-Hydroxybenzothiazole belongs to the class of organic compounds known as benzothiazoles . It is a compound with the CAS Number: 13599-84-3 and has a molecular weight of 152.2 .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which includes 6-Hydroxybenzothiazole, has been extensively studied . The synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles involve different catalytic pathways . The synthesis of 6-hydroxybenzothiazole-2-carboxylic acid has also been reported .Molecular Structure Analysis
The molecular formula of 6-Hydroxybenzothiazole is C7H5NOS . It is a solid substance at 20 degrees Celsius . The structure includes a benzene fused to a thiazole ring .Chemical Reactions Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The reaction followed a radical mechanism via diaryl disulfide intermediate .Physical And Chemical Properties Analysis
6-Hydroxybenzothiazole has a density of 1.4±0.1 g/cm3, a boiling point of 311.6±15.0 °C at 760 mmHg, and a melting point of 187 °C . .Scientific Research Applications
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Intracellular Detection of Cu2+ and Anticancer Applications
- Field: Biochemistry and Medicinal Chemistry
- Application: A new hydroxybenzothiazole derivative (HBT 2) with AIE+ESIPT features was synthesized for the intracellular detection of Cu2+ ions and anticancer applications .
- Method: The derivative was synthesized by Suzuki–Miyora coupling of HBT 1 with 4-formylphenylboronic acid. The AIE and ESIPT features were confirmed by optical, microscopic (AFM), and dynamic light scattering (DLS) techniques .
- Results: The yellow fluorescent aggregates of HBT 2 can specifically detect Cu2+/Cu+ ions with limits of detection as low as 250 nM and 69 nM. The Cu2+ complexation was further confirmed by optical, NMR, AFM, and DLS techniques .
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Green Chemistry
- Field: Green Chemistry
- Application: Recent advances in the synthesis of benzothiazole compounds related to green chemistry .
- Method: The synthesis involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results: The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
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Alzheimer’s Disease Research
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Anticounterfeiting Applications
- Field: Material Science
- Application: A new hydroxybenzothiazole derivative (HBT 2) with AIE+ESIPT features was synthesized for anticounterfeiting applications .
- Method: The derivative was synthesized by Suzuki–Miyora coupling of HBT 1 with 4-formylphenylboronic acid. The AIE and ESIPT features were confirmed by optical, microscopic (AFM), and dynamic light scattering (DLS) techniques .
- Results: HBT 2 was successfully utilized to develop security labels for anticounterfeiting applications .
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Bioimaging
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Medicinal Chemistry
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Medicinal Chemistry
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Photocatalysts and Photosensitizers
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Tracking Enzymatic Activity
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Latent Fingerprinting
Safety And Hazards
Future Directions
While specific future directions for 6-Hydroxybenzothiazole were not found in the search results, the synthesis of 2-arylbenzothiazoles, including 6-Hydroxybenzothiazole, is a current area of research . The development of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects has been reported .
properties
IUPAC Name |
1,3-benzothiazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIXCOYEOIFSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159613 | |
Record name | 6-Hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxybenzothiazole | |
CAS RN |
13599-84-3 | |
Record name | 6-Hydroxybenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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